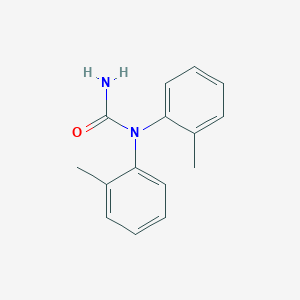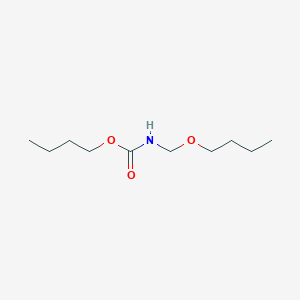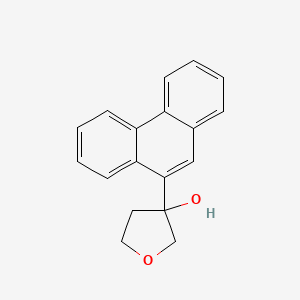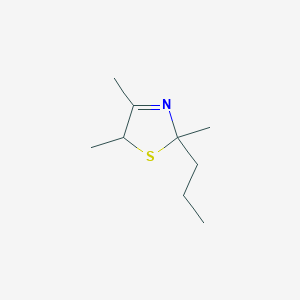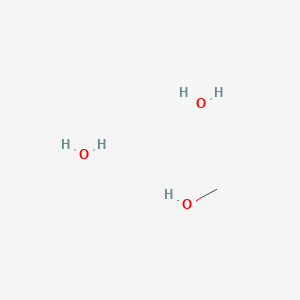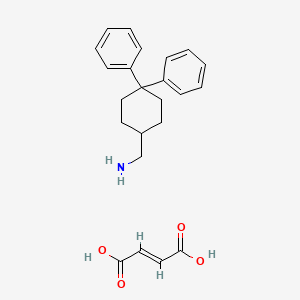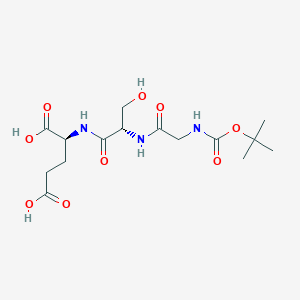
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions during the synthesis process. This compound is often used in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected glycine with L-serine and L-glutamic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid undergoes various chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Hydrolysis: Acidic or basic solutions
Major Products Formed:
Deprotection: Free amino acids or peptides
Coupling: Extended peptides or proteins
Hydrolysis: Shorter peptides or individual amino acids
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins or enzymes involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized and their intended applications.
Comparación Con Compuestos Similares
- N-(tert-Butoxycarbonyl)-L-glutamic acid
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-glycine
Comparison: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is unique due to its combination of three amino acids with a Boc protecting group. This allows for the synthesis of more complex peptides compared to individual Boc-protected amino acids. The presence of glycine, serine, and glutamic acid provides a diverse set of functional groups that can participate in various chemical reactions, making it a versatile building block in peptide synthesis.
Propiedades
Número CAS |
64196-64-1 |
|---|---|
Fórmula molecular |
C15H25N3O9 |
Peso molecular |
391.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H25N3O9/c1-15(2,3)27-14(26)16-6-10(20)17-9(7-19)12(23)18-8(13(24)25)4-5-11(21)22/h8-9,19H,4-7H2,1-3H3,(H,16,26)(H,17,20)(H,18,23)(H,21,22)(H,24,25)/t8-,9-/m0/s1 |
Clave InChI |
IUUKDNGQXPYWLG-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)
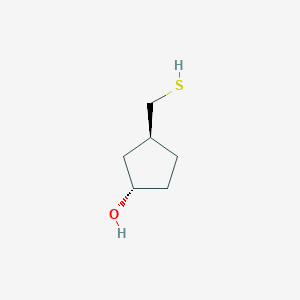

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
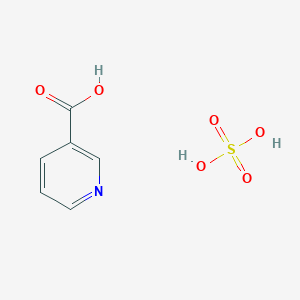
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
